A Comprehensive Technical Guide to 4-Bromo-2,6-difluorobenzamide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Bromo-2,6-difluorobenzamide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 4-Bromo-2,6-difluorobenzamide is a halogenated aromatic amide of significant interest to the scientific community, particularly in the field of drug discovery. Its core structure, the 2,6-difluorobenzamide motif, is recognized as a privileged scaffold for the development of novel antibacterial agents that target the essential cell division protein FtsZ. The bromine atom at the 4-position further enhances its utility, serving as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. This guide provides a detailed overview of the compound's physicochemical properties, outlines a robust synthetic pathway, details its primary mechanism of action as an FtsZ inhibitor, and presents standardized protocols for its analysis and quality control, serving as a vital resource for researchers and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel therapeutics with innovative mechanisms of action. One promising and underexploited target is the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ, a bacterial homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that is indispensable for bacterial cell division.[2] Disrupting FtsZ function leads to a catastrophic failure in cytokinesis, making it an attractive target for new antibacterial agents.
Within this context, the 2,6-difluorobenzamide scaffold has emerged as a cornerstone for the design of potent FtsZ inhibitors.[3] These compounds bind to a unique allosteric site on the FtsZ protein, distinct from the GTP-binding site, inducing a conformational change that hyper-stabilizes FtsZ polymers.[1][4] This action effectively jams the cell division machinery, leading to cell death. 4-Bromo-2,6-difluorobenzamide is a key representative of this class, embodying both the potent FtsZ-inhibiting pharmacophore and a functional group (bromine) that allows for extensive medicinal chemistry exploration. This document serves as an in-depth technical guide to its synthesis, properties, and application.
Physicochemical Properties
4-Bromo-2,6-difluorobenzamide is a solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and an amide functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical properties of the amide and the reactivity of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₂NO | PubChem[5] |
| Molecular Weight | 236.02 g/mol | PubChem[5] |
| IUPAC Name | 4-bromo-2,6-difluorobenzamide | PubChem[5] |
| PubChem CID | 59656682 | PubChem[5] |
| Appearance | White to off-white solid (predicted) | - |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)F)C(=O)N | PubChem[5] |
| InChI Key | RILKJDFRRMCYRX-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Manufacturing
The synthesis of 4-Bromo-2,6-difluorobenzamide is a multi-step process that can be logically designed from commercially available starting materials. A reliable strategy involves the initial synthesis of the corresponding benzoic acid, followed by conversion to the amide. This approach ensures high yields and purity.
Experimental Protocol: Synthesis from 1-Bromo-3,5-difluorobenzene
This protocol describes a robust, three-step synthesis.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid [6]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to the stirred THF. Subsequently, add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Causality: n-BuLi is a strong organometallic base that selectively deprotonates the carbon atom between the two fluorine atoms due to the activating, electron-withdrawing effect of the fluorine substituents. This forms a directed lithiated intermediate.[6]
-
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours. The lithiated intermediate acts as a potent nucleophile, attacking the CO₂ to form a carboxylate salt.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. This protonates the carboxylate salt to yield the desired 4-Bromo-2,6-difluorobenzoic acid.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-Bromo-2,6-difluorobenzoic acid in dichloromethane (DCM).
-
Chlorination: Add thionyl chloride (SOCl₂) dropwise.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.
-
-
Reaction: Gently reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzoyl chloride, which is often used immediately in the next step without further purification.
Step 3: Synthesis of 4-Bromo-2,6-difluorobenzamide
-
Reaction Setup: Dissolve the crude 4-Bromo-2,6-difluorobenzoyl chloride in an appropriate solvent like THF and cool in an ice bath.
-
Amidation: Add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the stirred solution.
-
Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable primary amide.
-
-
Workup: After the reaction is complete, partition the mixture between water and an organic solvent.
-
Purification: Collect the organic layer, dry it, and concentrate it. The resulting solid, 4-Bromo-2,6-difluorobenzamide, can be purified by column chromatography or recrystallization to achieve high purity.
Key Applications in Drug Discovery
Mechanism of Action: FtsZ Inhibition
The primary value of 4-Bromo-2,6-difluorobenzamide in drug development lies in its potent inhibition of the bacterial FtsZ protein.
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Binding Site: Unlike many inhibitors that target the active GTP-binding site, benzamides bind to a distinct allosteric pocket. This site, often called the "benzamide binding site," is located in a hydrophobic cleft between the C-terminal domain and core helix H7 of the FtsZ monomer.[4] This provides an advantage for specificity, as this site is not present in the eukaryotic homolog, tubulin.[3]
-
Mechanism: Binding of the benzamide derivative promotes a conformational state in the FtsZ protomer that favors polymerization.[1][2] This leads to the formation of hyper-stable filaments that are unable to undergo the dynamic assembly and disassembly required for a functional Z-ring.[1] Instead of a single, precise ring at the division site, FtsZ forms multiple, static foci throughout the cell, effectively halting cytokinesis.[7]
Utility as a Synthetic Intermediate
The bromine atom on the aromatic ring is a key feature for synthetic chemists. It serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.
This allows researchers to use 4-Bromo-2,6-difluorobenzamide as a starting scaffold to rapidly generate libraries of novel derivatives, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Analytical and Quality Control Protocols
Ensuring the purity and identity of 4-Bromo-2,6-difluorobenzamide is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a self-validating system for determining the purity of a synthesized batch.
Principle: The compound is separated on a nonpolar stationary phase based on its hydrophobicity. A polar mobile phase is used, and the compound's retention time is characteristic of its identity under specific conditions. Purity is determined by the relative area of the main peak.[8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a working standard by diluting the stock to ~0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL). Ensure the sample is fully dissolved. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The peak asymmetry factor should be between 0.9 and 1.5.[9] This validates that the chromatographic system is performing correctly.
-
Analysis: Inject the sample solution. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Structural Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 236.0 and [M+Na]⁺ at m/z 258.0, with a characteristic isotopic pattern for one bromine atom.
-
¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show signals for the aromatic proton and the two amide protons (-NH₂). The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the chemical equivalence of the two fluorine atoms.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-difluorobenzamide is not widely available, data from closely related compounds like 4-Bromo-2,6-difluorobenzaldehyde can be used to infer potential hazards.[10][11]
| Hazard Class | Classification | Precautionary Statements |
| Acute Oral Toxicity | Predicted Category 3 or 4 (Toxic or Harmful if swallowed) | P264, P270, P301+P312[10] |
| Skin Irritation | Predicted Category 2 (Causes skin irritation) | P280, P302+P352[10] |
| Eye Irritation | Predicted Category 2A (Causes serious eye irritation) | P280, P305+P351+P338[10] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Bromo-2,6-difluorobenzamide stands out as a compound of high strategic value for researchers in medicinal chemistry and drug development. Its molecular architecture is optimized for the inhibition of the bacterial FtsZ protein, a validated and promising target for overcoming antibiotic resistance. Furthermore, its amenability to synthetic modification via the bromo substituent makes it an excellent scaffold for the development of next-generation therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for its reliable use in a research setting, empowering scientists to further explore its potential in the fight against infectious diseases.
References
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Adams, D. W., Wu, L. J., Czaplewski, L. G., & Errington, J. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 80(1), 68-84. Available from: [Link]
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ResearchGate. (n.d.). Multiple Effects of Benzamide Antibiotics on FtsZ Function. Request PDF. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59656682, 4-Bromo-2,6-difluorobenzamide. PubChem. Available from: [Link]
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Artola, M., et al. (2023). Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. bioRxiv. Available from: [Link]
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Kurepina, N., et al. (2022). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773290, 4-Bromo-2,6-difluorobenzaldehyde. PubChem. Available from: [Link]
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ResearchGate. (n.d.). The benzamide binding site. Scientific Diagram. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2526988, N-(4-bromo-3-methylphenyl)-2,6-difluorobenzamide. PubChem. Available from: [Link]
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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MDPI. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Molecules. Available from: [Link]
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